(R)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide
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Overview
Description
BAY-805 is a selective inhibitor of ubiquitin-specific protease twenty-one (USP21). This compound has garnered significant attention due to its high selectivity for deubiquitinating enzyme targets, kinases, proteases, and other common target enzymes .
Preparation Methods
The synthesis of BAY-805 involves high-throughput screening followed by structure-based optimization . The compound is a non-covalent inhibitor with low nanomolar affinity for USP21 . The specific synthetic routes and industrial production methods are proprietary and have not been disclosed in detail in the available literature .
Chemical Reactions Analysis
BAY-805 primarily functions as an inhibitor and does not undergo significant chemical transformations under typical laboratory conditions . It is designed to inhibit the activity of USP21 by binding to its active site, thereby preventing the deubiquitination process . The compound’s stability and selectivity make it a valuable tool in biochemical assays and cellular studies .
Scientific Research Applications
BAY-805 has a wide range of applications in scientific research:
Mechanism of Action
BAY-805 exerts its effects by selectively inhibiting USP21. The compound binds to the active site of USP21, preventing it from cleaving ubiquitin from substrate proteins . This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including protein degradation, signal transduction, and immune response . BAY-805 has been shown to induce nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation in a cell-based reporter assay .
Comparison with Similar Compounds
BAY-805 is unique in its high selectivity and potency for USP21 compared to other deubiquitinating enzyme inhibitors . Similar compounds include:
BAY-728: A closely related negative control with significantly lower potency for USP21.
USP7 inhibitors: Target a different deubiquitinating enzyme but share a similar mechanism of action.
USP2 inhibitors: Another class of deubiquitinating enzyme inhibitors with distinct selectivity profiles.
BAY-805 stands out due to its high affinity and selectivity for USP21, making it a valuable tool for studying the biological functions of this enzyme and its potential as a therapeutic target .
Properties
Molecular Formula |
C24H28F3N5O2S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(2R)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m1/s1 |
InChI Key |
LXRBPWHQMGKMRT-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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